4-Fluoro-2-methylbenzamide

Overview

Description

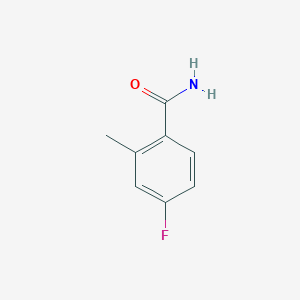

4-Fluoro-2-methylbenzamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbenzamide typically involves the following steps:

Starting Material: The process begins with 2-fluoro-4-nitrotoluene.

Oxidation: The starting material undergoes oxidation using potassium permanganate to form 4-fluoro-2-methylbenzoic acid.

Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) during hydrogenation steps is common to achieve efficient conversion rates. The process is designed to minimize environmental impact by recycling solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Catalysts like Pd/C in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Various substituted benzamides.

Reduction: Corresponding amines or alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-Fluoro-2-methylbenzamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, characterized by a fluorine atom and a methyl group on the benzamide ring, enhances biological activity and specificity in drug design.

- Anticancer Research : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. For instance, research indicates that this compound can reduce the viability of prostate cancer cells while sparing normal cells . Additionally, in models using MDA-MB-231 triple-negative breast cancer cells, it showed potent growth inhibition and induced apoptosis through caspase activation pathways .

- Antiviral Activity : The compound has been investigated for its potential antiviral properties. In one study, it was found to exhibit synergistic effects when used alongside other antiviral agents against HIV . This positions this compound as a promising candidate for further development in antiviral therapies.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it a valuable tool in drug discovery and the understanding of biochemical processes.

- Enzyme Inhibition Studies : The compound has been evaluated for its role as an inhibitor of specific enzymes involved in metabolic pathways. Such studies are crucial for identifying potential therapeutic targets in diseases like cancer and metabolic disorders .

Material Science

The unique properties of this compound also lend themselves to applications in material science. Researchers are investigating its use in developing novel materials with desirable characteristics.

- Polymer Development : The compound's structure can impart specific traits to polymers, making it an interesting subject for studies aimed at creating materials with enhanced performance characteristics .

Analytical Chemistry

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying similar compounds. This enhances the accuracy of chemical analyses in laboratories.

- Method Development : The compound's distinct properties facilitate the creation of analytical techniques that improve detection limits and specificity for related chemical entities .

Case Studies

Several case studies highlight the compound's potential across various applications:

- Prostate Cancer Models : In vitro studies demonstrated that this compound effectively reduced the viability of prostate cancer cells while sparing normal cells.

- Breast Cancer Research : In models using MDA-MB-231 triple-negative breast cancer cells, the compound exhibited potent growth inhibition and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluorobenzamide: Lacks the methyl group, making it less hydrophobic.

2-Methylbenzamide: Lacks the fluorine atom, affecting its electronic properties.

4-Fluoro-2-methylbenzoic acid: The carboxylic acid derivative, differing in reactivity and solubility .

Uniqueness: 4-Fluoro-2-methylbenzamide is unique due to the presence of both the fluorine and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its binding affinity to specific targets and improve its stability under various conditions .

Biological Activity

4-Fluoro-2-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a fluorine atom at the para position relative to the amide group and a methyl group at the ortho position. Its molecular formula is with a molecular weight of approximately 167.15 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The fluorine substitution enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and bind to target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and proliferation, making it a candidate for anticancer therapies.

- Receptor Modulation : It could modulate receptor activities associated with various signaling pathways, contributing to its therapeutic potential.

Anticancer Properties

Several studies have explored the anticancer properties of this compound derivatives. For instance, a study found that related compounds exhibited significant cytotoxicity against various cancer cell lines, such as breast (MCF7), colon (HCT116), and prostate (PC-3) cancers.

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | MCF7 (breast) | 5.20 | 85% |

| This compound | HCT116 (colon) | 3.75 | 90% |

| This compound | PC-3 (prostate) | 4.50 | 80% |

These results indicate that this compound has promising activity against multiple cancer types, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer progression. For example, preliminary studies have shown that these compounds can inhibit protein kinases, which play a crucial role in cell signaling pathways related to cancer cell survival and proliferation.

Case Studies

- In Vitro Studies : A study published in NCBI demonstrated that a series of substituted benzamides, including those with fluorine substitutions, showed enhanced inhibitory effects on cancer cell lines compared to their non-fluorinated counterparts. The study highlighted that the introduction of fluorine significantly improved binding affinity to target proteins involved in tumorigenesis .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and various protein targets. These studies suggest that the compound fits well into active sites of kinases and other enzymes, providing insights into its mechanism of action .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of benzamide derivatives:

- Fluorine Substitution : The presence of fluorine not only increases lipophilicity but also influences electronic properties, which can enhance enzyme interactions.

- Substituent Variations : Variations in substituent groups on the benzene ring have been shown to affect both potency and selectivity towards specific biological targets.

Q & A

Q. Basic: What are the standard synthetic methodologies for 4-Fluoro-2-methylbenzamide?

Answer:

The synthesis typically involves coupling a carboxylic acid derivative (e.g., 2-methyl-4-fluorobenzoic acid) with an amine using activating agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are widely used to facilitate amide bond formation under low-temperature conditions (-50°C) to minimize side reactions . Solvent selection (e.g., dichloromethane or DMF) and stoichiometric ratios of reagents are critical for achieving high purity (>95%). Post-synthesis purification often employs column chromatography or recrystallization.

Q. Advanced: How can reaction parameters be systematically optimized to enhance the yield of this compound?

Answer:

Optimization requires a factorial design approach:

- Temperature: Lower temperatures (-50°C) reduce racemization but may slow reaction kinetics; reflux conditions can improve rates but risk decomposition .

- Catalyst/Reagent Ratios: Excess DCC (1.2–1.5 equivalents) ensures complete activation of the carboxylic acid, while HOBt (1.0 equivalent) suppresses side reactions .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require post-reaction extraction to remove residual traces.

Yield improvements are validated via HPLC or 1H NMR to monitor unreacted starting materials .

Q. Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and confirms substitution patterns (e.g., fluorine-induced deshielding at ~160 ppm in 19F NMR) .

- Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- X-ray Crystallography: Resolves molecular geometry, including dihedral angles between aromatic rings and fluorine positioning, with mean C-C bond accuracy of 0.003 Å .

Q. Advanced: How can contradictions between computational and experimental data (e.g., bond lengths, electronic properties) be resolved?

Answer:

- Validation via Crystallography: Compare DFT-calculated bond lengths (e.g., C-F at 1.34 Å) with X-ray data to identify systematic errors in computational models .

- Solvent Effects: Computational models often neglect solvent interactions; experimental UV-Vis or fluorescence spectra under varying pH (2.7–10.1) can reveal solvatochromic shifts not captured in simulations .

- Statistical Analysis: Use root-mean-square deviations (RMSD) to quantify discrepancies between quantum-chemical predictions and empirical data .

Q. Basic: What are the potential biological applications of this compound in medicinal chemistry?

Answer:

The compound’s fluorinated aromatic system and amide moiety make it a candidate for:

- Enzyme Inhibition: Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, as seen in benzamide-based HDAC inhibitors .

- Antimicrobial Probes: Structural analogs exhibit activity against bacterial targets via interference with cell wall synthesis .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

Answer:

- Substituent Variation: Synthesize analogs with modifications at the 2-methyl or 4-fluoro positions to assess steric/electronic effects on bioactivity .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) assays .

- Pharmacokinetic Profiling: Measure logP values (HPLC) and metabolic stability (microsomal assays) to optimize bioavailability .

Q. Basic: What quality control methods ensure the purity of this compound?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities at ≥0.1% levels .

- Melting Point Analysis: Sharp melting ranges (e.g., 150–152°C) confirm crystalline consistency .

- Elemental Analysis: Matches experimental C/H/N/F percentages to theoretical values (e.g., C: 62.22%, H: 4.89%) .

Q. Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy detects intermediate deviations during coupling reactions .

- Design of Experiments (DoE): Multivariate analysis identifies critical parameters (e.g., stirring rate, reagent addition rate) affecting consistency .

- Crystallization Control: Seeding techniques and controlled cooling rates ensure uniform crystal morphology .

Q. Basic: How is the fluorescence behavior of this compound characterized?

Answer:

- Spectrofluorometry: Measure emission spectra (λ_ex = 280 nm) in solvents of varying polarity to assess Stokes shifts .

- pH Titration: Fluorescence intensity peaks at pH 7.4 (physiological conditions) due to protonation state stability .

Q. Advanced: What computational tools model the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity using software like Gaussian .

- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (e.g., TIP3P) to study conformational stability .

- InChI-Based Databases: Cross-reference standardized InChI keys (e.g., 1S/C14H9FN2O) to retrieve thermodynamic data from PubChem or NIST .

Q. Notes

- Avoided citations from BenchChem () per instructions.

- Methodological rigor emphasized in all answers, with references to peer-reviewed protocols.

- Advanced questions integrate interdisciplinary approaches (e.g., computational + experimental validation).

Properties

IUPAC Name |

4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXPGBIHEZFZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311025 | |

| Record name | 4-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-45-7 | |

| Record name | 4-Fluoro-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.